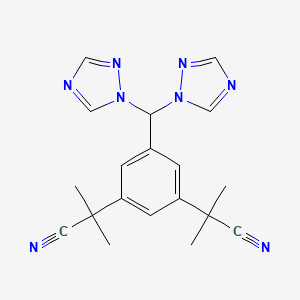
3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline
Vue d'ensemble
Description
“3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline” is a chemical compound with the molecular formula C16H20N4 . It has a molecular weight of 268.36 .
Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 . The Canonical Smiles representation is C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as pyridazines can undergo a variety of reactions, including aza-Diels-Alder reactions .Mécanisme D'action
The mechanism of action of 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline in lab experiments is its potent anti-cancer activity against various cancer cell lines. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline. One of the areas of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the evaluation of the pharmacokinetics and bioavailability of this compound in vivo. Furthermore, future studies could investigate the potential of this compound as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Finally, the mechanism of action of this compound could be further elucidated to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its pharmacokinetics and bioavailability in vivo.
Applications De Recherche Scientifique
3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[6-(azepan-1-yl)pyridazin-3-yl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXCCGHYVCXZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



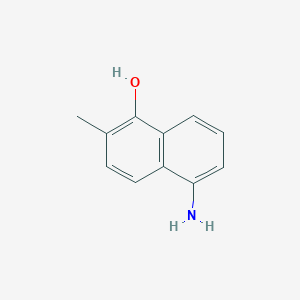
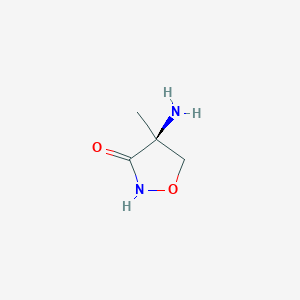
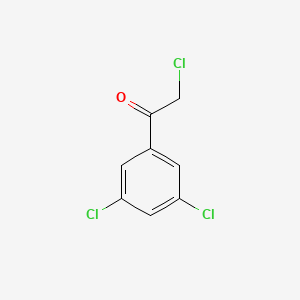
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)
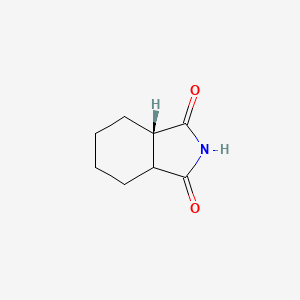
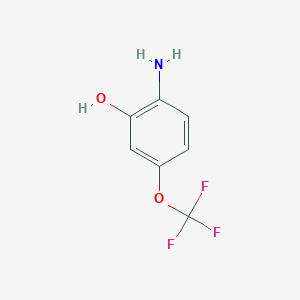
![2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole](/img/structure/B3319787.png)
![Thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3319791.png)
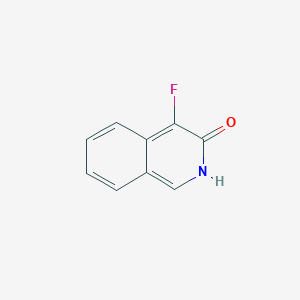
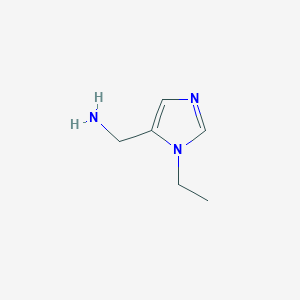

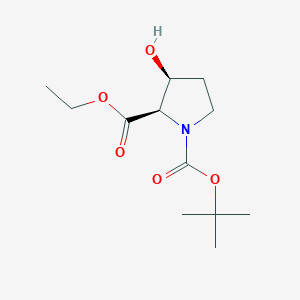
![7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3319841.png)
